

Application Notes and Protocols: Flow Cytometry Analysis of IMGC936 Binding

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Compound of Interest

Compound Name: CI-936

Cat. No.: B1248023

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Introduction

IMGC936 is a first-in-class antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase Domain 9 (ADAM9), a cell surface protein overexpressed in various solid tumors with limited expression in normal tissues.^{[1][2][3][4]} Dysregulation of ADAM9 is implicated in tumor progression, metastasis, and pathological neovascularization.^{[2][5][6]} IMGC936 is composed of a high-affinity humanized monoclonal antibody site-specifically conjugated to the maytansinoid payload DM21 via a stable tripeptide cleavable linker.^{[1][5]} The antibody component is engineered with a YTE mutation to extend its plasma half-life.^{[1][5]} Upon binding to ADAM9 on tumor cells, IMGC936 is internalized, leading to the release of the microtubule-disrupting payload and subsequent cell death.^{[1][3]}

Flow cytometry is a critical tool in the preclinical evaluation of ADCs like IMGC936, enabling the quantitative analysis of binding to target-expressing cells. This document provides detailed protocols for assessing the binding of IMGC936 to ADAM9-positive cancer cell lines using flow cytometry.

Data Presentation

IMGC936 Binding Affinity

Preclinical studies have demonstrated the high-affinity binding of the antibody component of IMGC936 to its target, ADAM9. While specific dissociation constants (K_d) from flow cytometry

are not publicly detailed, they are noted to be consistent with Surface Plasmon Resonance (SPR) data. The following table summarizes representative binding affinity data for the naked antibody component of IMGC936.

Cell Line	Cancer Type	ADAM9 Expression	Method	Dissociation Constant (Kd)	Reference
NCI-H1703	Non-Small Cell Lung	High	SPR	~1.5 nM	[1]
SK-MES-1	Non-Small Cell Lung	Moderate	SPR	~1.5 nM	[1]
CaLu-3	Non-Small Cell Lung	High	SPR	~1.6 nM	[1]
DLD-1	Colorectal	Moderate	SPR	~1.4 nM	[1]

Experimental Protocols

Protocol 1: Qualitative and Quantitative Binding Analysis of IMGC936 to ADAM9-Positive Cells by Flow Cytometry

This protocol details the procedure for determining the binding of IMGC936 to ADAM9-expressing cancer cell lines.

Materials:

- ADAM9-positive cancer cell lines (e.g., NCI-H1703, SK-MES-1)
- ADAM9-negative control cell line
- IMGC936
- Non-targeting control ADC with the same payload and linker

- Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 conjugated anti-human IgG)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)
- Fixable Viability Dye (e.g., Zombie NIR™)
- 96-well U-bottom plates or FACS tubes
- Flow cytometer

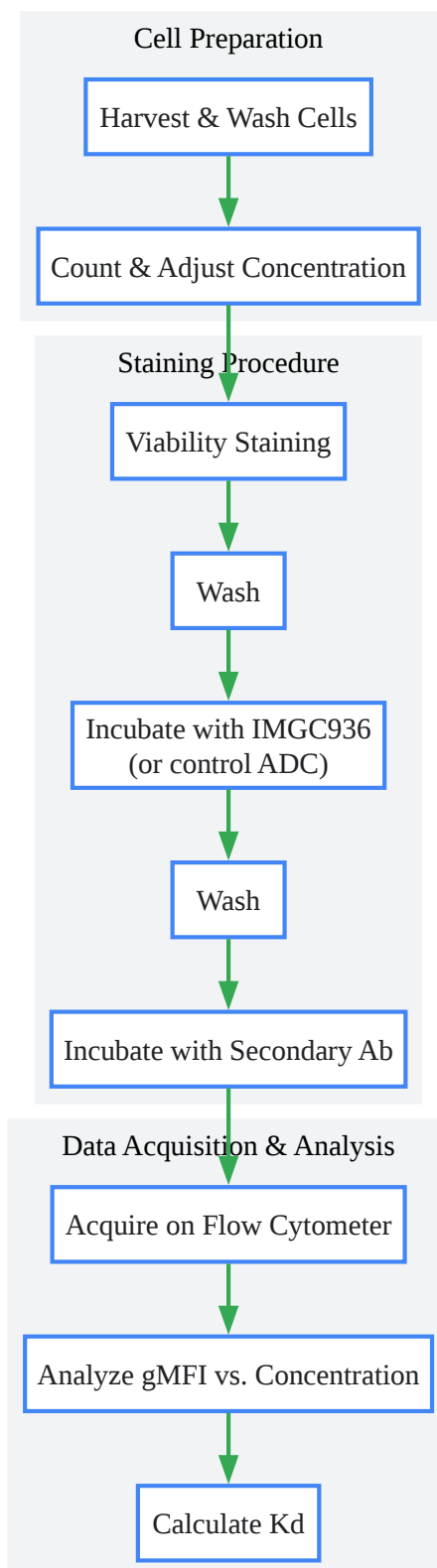
Procedure:

- Cell Preparation:
 - Culture ADAM9-positive and ADAM9-negative cells to 80-90% confluency.
 - Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface epitopes.
 - Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
 - Resuspend the cells in staining buffer and perform a cell count. Adjust the cell concentration to 1×10^6 cells/mL.
- Staining:
 - Add 100 μ L of the cell suspension (1×10^5 cells) to each well of a 96-well plate or FACS tube.
 - To assess cell viability, stain the cells with a fixable viability dye according to the manufacturer's instructions.
 - Wash the cells once with staining buffer.
 - Prepare serial dilutions of IMG936 and the non-targeting control ADC in staining buffer. A suggested starting concentration range is from 0.1 nM to 100 nM.

- Add 50 μ L of the diluted IMGC936 or control ADC to the respective wells. For the unstained control, add 50 μ L of staining buffer.
- Incubate for 1-2 hours at 4°C, protected from light.
- Wash the cells three times with 200 μ L of ice-cold staining buffer per well.
- Secondary Antibody Staining:
 - Prepare the fluorescently labeled secondary antibody at the manufacturer's recommended dilution in staining buffer.
 - Resuspend the cell pellets in 100 μ L of the secondary antibody solution.
 - Incubate for 30-45 minutes at 4°C, protected from light.
 - Wash the cells three times with 200 μ L of ice-cold staining buffer.
- Data Acquisition:
 - Resuspend the final cell pellet in 200-400 μ L of staining buffer.
 - Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000 events from the live, single-cell gate).
- Data Analysis:
 - Gate on the live, single-cell population.
 - Analyze the geometric mean fluorescence intensity (gMFI) of the fluorescent signal for each concentration of IMGC936 and the control ADC.
 - For quantitative analysis, plot the gMFI against the concentration of IMGC936 and fit the data to a one-site binding (hyperbola) equation to determine the dissociation constant (K_d).

Visualizations

Experimental Workflow

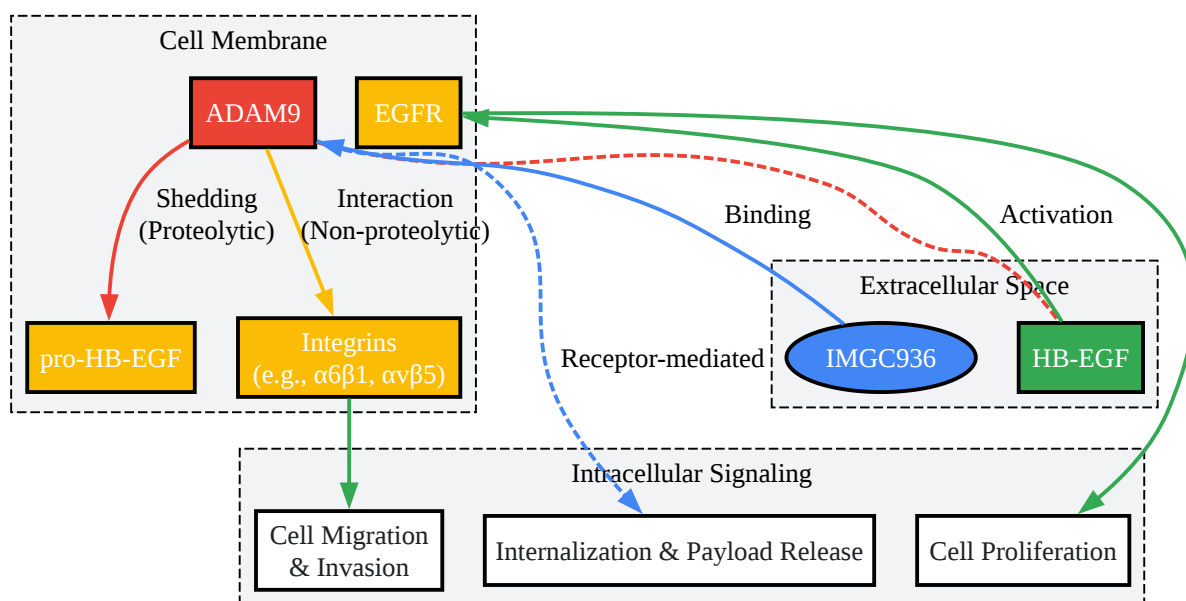


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Caption: Flow cytometry workflow for IMGC936 binding analysis.

ADAM9 Signaling Interactions

ADAM9 is a multi-domain protein that influences tumor progression through both its proteolytic and non-proteolytic functions. Its metalloproteinase domain is responsible for the shedding of various cell surface proteins, including growth factors and their receptors, which can activate downstream signaling pathways. The disintegrin domain of ADAM9 can interact with integrins, mediating cell-cell and cell-matrix interactions.



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Caption: Simplified diagram of ADAM9 signaling interactions.

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